N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
“N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” is a compound that falls under the class of oxamides1. It has a molecular formula of C19H29N3O5S and a molecular weight of 411.521.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Scientific Research Applications
Stereochemical Studies
Research on cyclic amino alcohols and related compounds, such as 1,3-tetrahydro-oxazine-2-ones, highlights the importance of stereochemical studies in understanding the structural and conformational properties of cyclic compounds. These studies, focusing on the synthesis and conformation analysis through IR and NMR spectroscopy, could be relevant to exploring the conformational stability and reactivity of N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Sohár & Bernáth, 1973).
Novel Synthetic Approaches
The development of novel synthetic approaches to oxalamides, as demonstrated by Mamedov et al. (2016) in their work on acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, provides a framework for synthesizing a wide range of oxalamide derivatives. This methodology could potentially be adapted for the synthesis of N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, offering insights into its preparation and functionalization (Mamedov et al., 2016).
Polymer Synthesis and Properties
The synthesis and study of comb-like polymers from isopropenyl-1,3,5-triazines, as described by Kunisada et al. (1990), provide examples of how structurally similar compounds can be utilized in polymer science. The research on the alkylation reaction, polymerization, and the physical properties of these polymers, such as glass transition temperature and crystallization behavior, could be relevant to the development of new materials based on N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Kunisada et al., 1990).
Conformational and Computational Studies
The conformational properties and structural analysis of oxalamide-based compounds, explored through computational methods, highlight the versatility and potential applications of oxalamides in materials science and molecular design. The study by Armelin et al. (2001) on the isomerization and structural preferences of polyoxalamides could inform similar investigations into the behavior and applications of N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Armelin et al., 2001).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available sources.
Future Directions
The future directions or applications of this compound are not mentioned in the available sources.
properties
IUPAC Name |
N-(3-methylbutyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-14(2)9-10-20-18(23)19(24)21-13-17-22(11-4-12-27-17)28(25,26)16-7-5-15(3)6-8-16/h5-8,14,17H,4,9-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKAVRMSOQXJMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopentyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide |
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